1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)-
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Overview
Description
1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- is a compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . This compound features an imidazole ring, which is a significant structural motif in many biologically active molecules . The presence of both amino and imidazole groups makes it a versatile compound in various chemical and biological applications.
Preparation Methods
The synthesis of 1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- can be achieved through several routes. One method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the catalytic reduction of an acid-addition salt of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Catalytic reduction can yield different imidazole-based products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include nickel catalysts, reducing agents like hydrogen, and oxidizing agents such as peroxides
Scientific Research Applications
1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s imidazole ring is crucial in enzyme catalysis and protein interactions.
Medicine: It serves as a precursor for pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the amino groups can form hydrogen bonds with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar compounds include:
2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone: Shares the imidazole core but differs in the side chain structure.
Phenylacetone: Contains a different aromatic ring but can undergo similar chemical reactions. 1-Propanone, 2-amino-1-(5-amino-1H-imidazol-4-yl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-amino-1-(4-amino-1H-imidazol-5-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-3(7)5(11)4-6(8)10-2-9-4/h2-3H,7-8H2,1H3,(H,9,10) |
InChI Key |
FSANREKELFEJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(N=CN1)N)N |
Origin of Product |
United States |
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